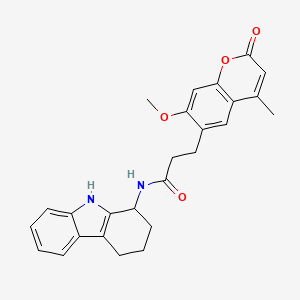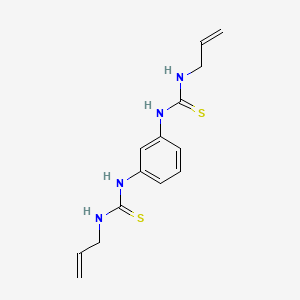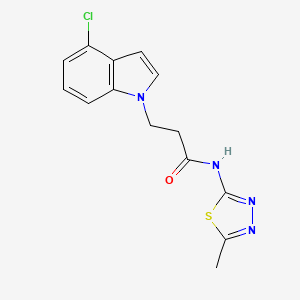
(1-(6-chloropyridazin-3-yl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1-(6-chloropyridazin-3-yl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a complex organic molecule that features multiple functional groups, including a chloropyridazine ring, a piperidine ring, and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could start with the chlorination of pyridazine to introduce the chlorine atom at the 6-position. This intermediate can then undergo a nucleophilic substitution reaction with piperidine to form the 6-chloropyridazin-3-yl-piperidine derivative. Concurrently, the dihydroisoquinoline moiety can be synthesized through a Pictet-Spengler reaction involving a suitable aldehyde and an amine. The final step would involve coupling these two intermediates through a carbonylation reaction to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups on the dihydroisoquinoline ring.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The chlorine atom on the pyridazine ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Nucleophiles like amines or thiols could be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl functionalities.
Reduction: Reduced derivatives with alcohol functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound could serve as a probe to study receptor-ligand interactions, given its potential to interact with various biological targets.
Medicine
The compound may have pharmacological properties, making it a candidate for drug development. Its structure suggests potential activity as a central nervous system agent or an anti-inflammatory compound.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For instance, if it acts on a receptor, it may function as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include neurotransmitter receptors, enzymes, or ion channels. The pathways involved would vary based on the target but could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(1-(6-chloropyridazin-3-yl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone: Similar compounds could include other piperidine derivatives, pyridazine derivatives, and dihydroisoquinoline derivatives.
Piperidine derivatives: Known for their pharmacological activities, including analgesic and antipsychotic properties.
Pyridazine derivatives: Often explored for their anti-inflammatory and anticancer activities.
Dihydroisoquinoline derivatives: Studied for their potential as neuroprotective agents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H25ClN4O3 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C21H25ClN4O3/c1-28-17-11-15-7-10-26(13-16(15)12-18(17)29-2)21(27)14-5-8-25(9-6-14)20-4-3-19(22)23-24-20/h3-4,11-12,14H,5-10,13H2,1-2H3 |
InChI Key |
FWDBLSXOFMLUPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCN(CC3)C4=NN=C(C=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-{[4-(methoxycarbonylamino)phenyl]sulfonyl}(3-piperidyl))-N-benzamide](/img/structure/B15102837.png)

![6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B15102864.png)
![methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate](/img/structure/B15102877.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B15102880.png)

![Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B15102883.png)
![N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15102884.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide](/img/structure/B15102890.png)

![ethyl 2-{(3E)-2-(furan-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15102900.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15102908.png)
![3-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4,5-dimethoxyphenyl]acrylic acid](/img/structure/B15102923.png)
![3-(4-methoxyphenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B15102925.png)
